REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-:8].[Na+].[Cl:10][CH:11](O)[CH2:12][CH2:13][CH2:14]Cl>O>[Cl:10][CH2:11][CH2:12][CH:13]([OH:8])[CH2:14][O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|
|
Name
|
|
Quantity
|
3 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
1,4-dichlorobutanol
|
Quantity
|
3.1 mol
|
Type
|
reactant
|
Smiles
|
ClC(CCCCl)O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted twice with one liter of ether
|
Type
|
WASH
|
Details
|
the combined ether extracts were washed with water to neutrality
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried overnight over sodium sulfate
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The dried ether mixture was concentrated to dryness under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled
|
Type
|
CUSTOM
|
Details
|
yielded 435 g
|
Type
|
CUSTOM
|
Details
|
of product which was collected at 135°-138° C./0.05 mm
|
Type
|
CUSTOM
|
Details
|
was recrystallized
|
Type
|
CUSTOM
|
Details
|
pet. ether (60°-110° C.)
|
Type
|
CUSTOM
|
Details
|
to give a white crystalline solid which melted at 52°-54° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |